2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
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Overview
Description
2-[(3-Amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic compound that features a triazole ring, a benzothiophene ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carbon disulfide, followed by oxidation.
Formation of the Benzothiophene Ring: The benzothiophene ring is usually synthesized via the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Coupling Reactions: The triazole and benzothiophene intermediates are then coupled using appropriate linkers and reagents such as thionyl chloride or phosphorus oxychloride.
Final Assembly: The final compound is assembled by introducing the cyano group and completing the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution can be facilitated by bases such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The triazole ring is known to inhibit certain enzymes, making the compound a potential candidate for drug development.
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its unique structure.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Additives: Enhances the properties of industrial polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Molecular Pathways: It may interfere with metabolic pathways by inhibiting key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Shares the triazole ring but lacks the benzothiophene and cyano groups.
Benzothiophene Derivatives: Similar structure but without the triazole ring.
Cyanoacetamide Derivatives: Contains the cyano and acetamide groups but lacks the triazole and benzothiophene rings.
Uniqueness
Structural Complexity: The combination of triazole, benzothiophene, and cyano groups makes it unique.
Properties
Molecular Formula |
C13H14N6OS2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C13H14N6OS2/c14-5-8-7-3-1-2-4-9(7)22-11(8)16-10(20)6-21-13-17-12(15)18-19-13/h1-4,6H2,(H,16,20)(H3,15,17,18,19) |
InChI Key |
ZVMVSBWOXHTKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NNC(=N3)N)C#N |
Origin of Product |
United States |
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